

Application Notes and Protocols for Ficin as a Rennet Substitute in Cheesemaking

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ficin

Cat. No.: B1238727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ficin, a cysteine protease from fig tree latex (*Ficus carica*), as a viable substitute for animal rennet in the cheesemaking process. This document outlines the biochemical properties of ficin, its mechanism of action on milk proteins, and detailed protocols for its application and evaluation.

Introduction

The dairy industry is continuously exploring sustainable and efficient alternatives to traditional animal-derived rennet for milk coagulation in cheese production.^{[1][2]} Ficin, a proteolytic enzyme found in the latex of the fig tree, has been recognized for its potent milk-clotting capabilities.^{[1][3]} This plant-based coagulant offers a promising alternative, particularly for the production of specialty cheeses and for markets with dietary restrictions (e.g., vegetarian) or religious considerations.^{[2][4]}

Ficin acts as a cysteine protease, effectively hydrolyzing casein, the primary protein in milk, to induce coagulation and curd formation.^{[2][5]} Its high proteolytic activity, however, necessitates careful control of process parameters to optimize cheese yield and sensory characteristics, and to avoid the development of bitter flavors.^{[2][6]} These notes provide detailed methodologies for harnessing the properties of ficin for cheesemaking research and development.

Biochemical Properties and Optimal Conditions

The enzymatic activity of ficin is highly dependent on environmental conditions such as pH, temperature, and the concentration of calcium chloride (CaCl_2). Understanding these parameters is critical for achieving consistent and desirable coagulation.

Table 1: Optimal Conditions for Ficin Coagulant Activity

Parameter	Optimal Value	Coagulant Activity (UR)	Source
Temperature	75°C	911.79	[6][7]
60-65°C	Not specified	[6]	
60°C	Not specified	[8]	
pH	5.0	2097.90	[6][7]
7.0-8.0	Not specified	[8]	
CaCl_2 Concentration	0.03 M	192.30	[6][7]

Table 2: Comparative Proteolytic and Coagulant Properties of Ficin and Rennet

Property	Ficin Extract	Animal Rennet	Source
Proteolytic Activity	~4 times higher than rennet	Baseline	[6]
139 μg tyrosine/mL	Not specified	[6][7]	
Coagulant Force	1/21250.911	Not specified	[6][7]
Coagulation Time	Comparable to calf rennet	Baseline	[2]

Experimental Protocols

The following protocols provide detailed procedures for the extraction of ficin, the assessment of its enzymatic activity, and its application in a laboratory-scale cheesemaking process.

Protocol 1: Extraction and Preparation of Crude Ficin Extract

This protocol describes a method for obtaining a crude ficin extract from fresh fig tree latex.

Materials:

- Fresh fig tree latex
- Clean, chilled plastic containers
- Refrigerated centrifuge
- Microcentrifuge tubes
- Distilled water

Procedure:

- Collect fresh latex from the fig tree in clean plastic containers and keep them chilled to preserve enzymatic activity.[6]
- Centrifuge the collected latex at 3,200 x g for 15 minutes at 4°C.[6]
- Carefully collect the supernatant, which is the crude ficin extract.
- Store the extract at -18°C for future use.[6]

Protocol 2: Determination of Milk-Clotting Activity (MCA)

This assay determines the milk-clotting strength of the ficin extract. The activity is often expressed in Rennet Units (UR) or Soxhlet Units (SU).[6][9]

Materials:

- Berridge substrate (reconstituted skim milk with CaCl_2) or a solution of 10g dry skim milk per 100mL of 0.01 M CaCl_2 .[6][9]
- Ficin extract (prepared as in Protocol 1)
- Water bath set to the desired temperature (e.g., 35°C or 75°C).[6][9]

- Test tubes
- Stopwatch

Procedure:

- Prepare the milk substrate and allow it to equilibrate to the assay temperature in a water bath.[9]
- Add a defined volume of the ficin extract to the milk substrate.
- Start the stopwatch immediately upon adding the enzyme.
- Visually monitor the milk for the first appearance of coagulation flakes.[6]
- Record the time (in seconds) taken for coagulation to occur.
- Calculate the milk-clotting activity. One Soxhlet unit (SU) is the amount of enzyme that clots 1 ml of milk in 40 minutes at a specific temperature and pH.[9][10]

Protocol 3: Assay of Proteolytic Activity

This protocol measures the general proteolytic activity of the ficin extract on a casein substrate.

Materials:

- Casein solution (e.g., 2% w/v)
- Ficin extract
- Trichloroacetic acid (TCA) solution
- Phosphate buffer (pH 7.0)
- L-cysteine and EDTA solution
- Spectrophotometer (280 nm)

Procedure:

- Prepare a reaction mixture containing the casein solution in a suitable buffer.
- Add the ficin extract to initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).[11]
- Stop the reaction by adding TCA solution to precipitate the undigested protein.
- Centrifuge the mixture to pellet the precipitated protein.
- Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides released, indicating proteolytic activity.[11]
- One unit of ficin activity can be defined as the amount that produces a change in absorbance of 1.0 per minute at pH 7.0 and 37°C.[11]

Protocol 4: Laboratory-Scale Fresh Cheese Production

This protocol outlines a basic procedure for making fresh cheese using ficin as the coagulant.

Materials:

- Fresh milk (e.g., goat's or cow's milk)
- Ficin extract
- Calcium chloride (CaCl_2)
- Starter culture (optional)
- Cheesecloth
- Thermometer
- Stainless steel pot

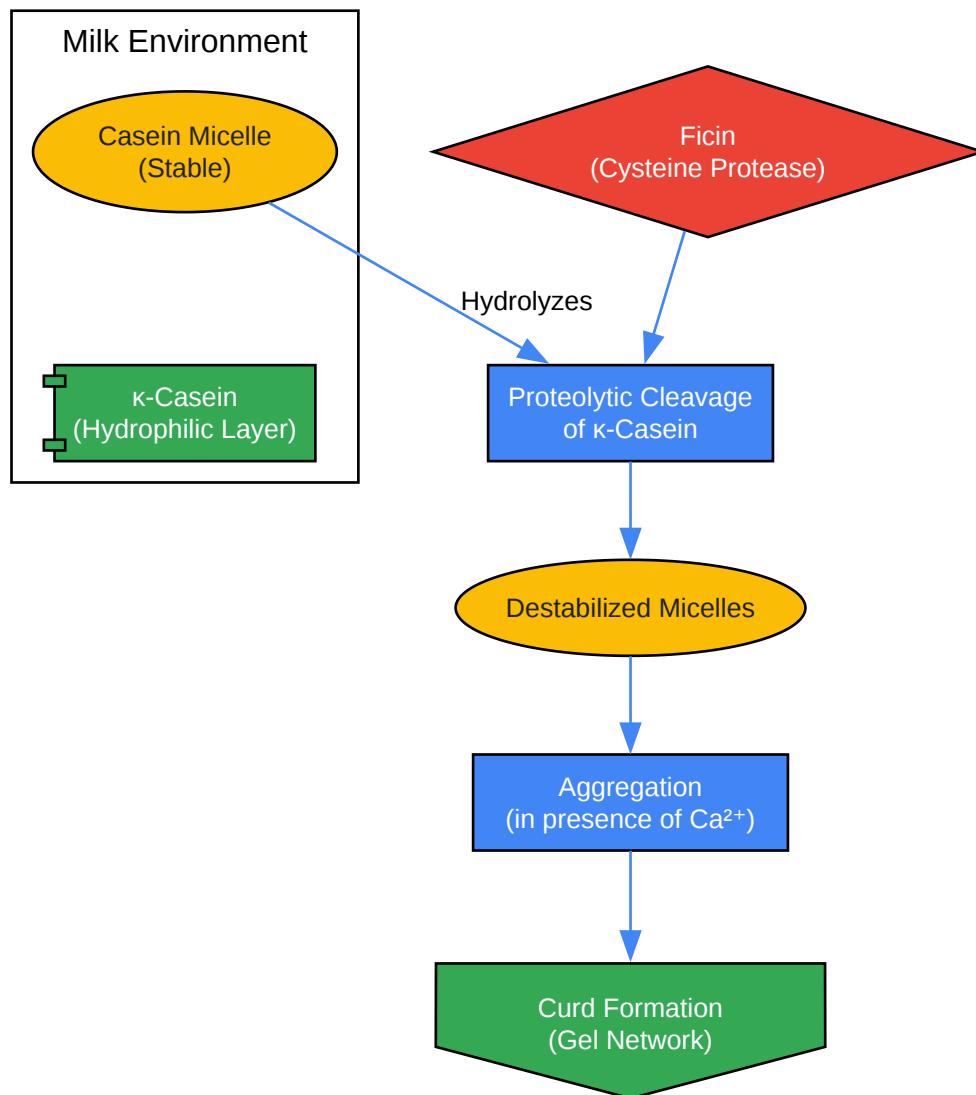
Procedure:

- Pasteurize the milk by heating it to the required temperature (e.g., 72°C for 15 seconds) and then cooling it to the desired coagulation temperature (e.g., 28-35°C).[12][13]

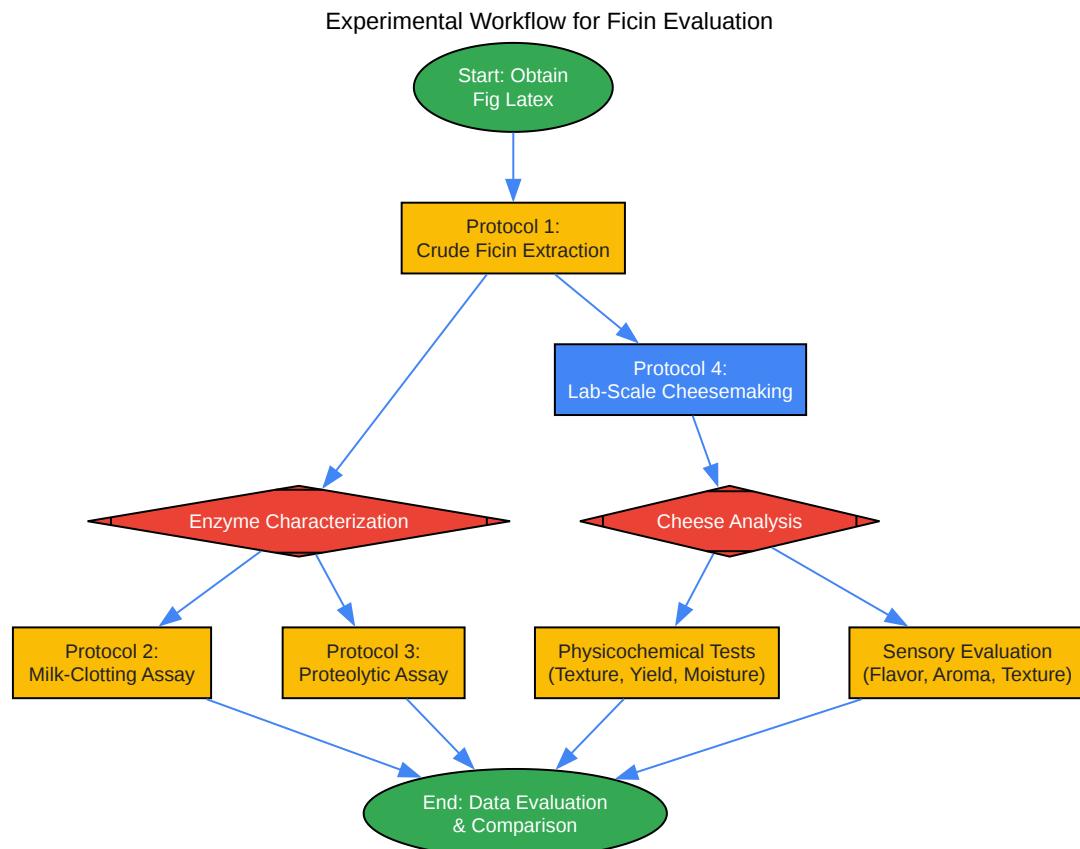
- Add CaCl_2 to the milk to improve coagulation.[12]
- If using, add the starter culture and allow the milk to ripen for a specified time.[12]
- Add the ficin extract to the milk and stir gently for about one minute to ensure even distribution.[14]
- Allow the milk to set undisturbed until a firm coagulum is formed. The time will vary depending on the ficin concentration and milk temperature.
- Cut the curd into small cubes to facilitate whey expulsion.
- Gently stir the curds and whey, and slowly heat if required by the specific cheese recipe.
- Drain the whey from the curds using a cheesecloth-lined colander.[12]
- Salt the curds as desired.[12]
- The fresh cheese is now ready for consumption or further processing.

Physicochemical and Sensory Properties of Ficin-Made Cheese

Cheeses produced with ficin exhibit distinct characteristics compared to those made with traditional rennet.

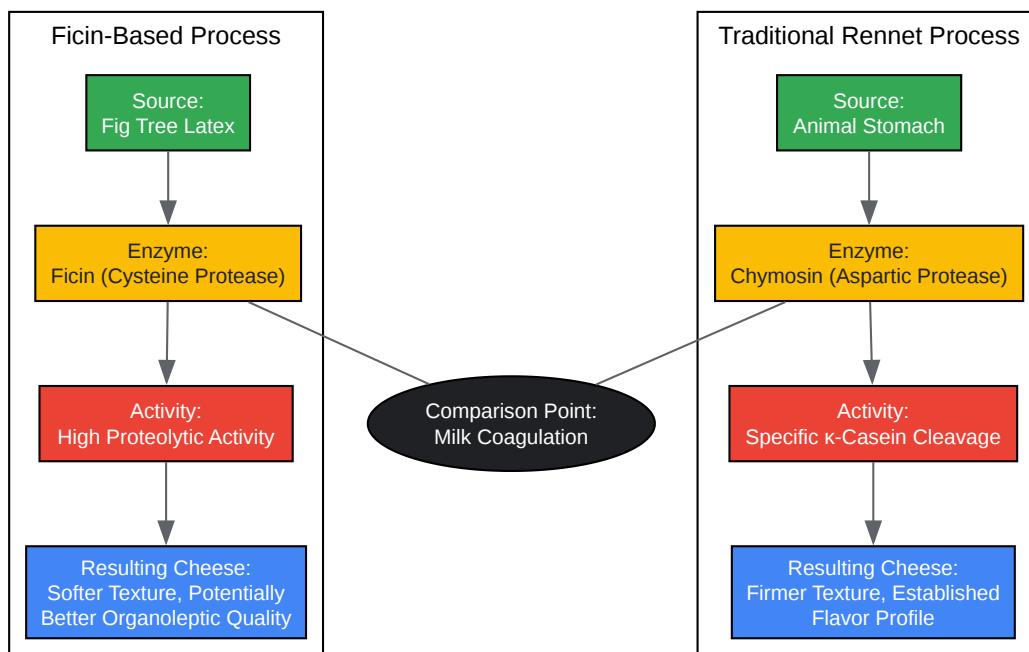

Table 3: Properties of Soft Cheese made with Ficin vs. Rennet

Property	Ficin Soft Cheese	Rennet Soft Cheese (Control)	Source
Texture	Softer and more viscous	Firmer	[6][7]
Penetrometry (mm)	2.5	3.6	[6][7]
Appearance	White, creamy	Not specified	[6][7]
Organoleptic Quality	Better than control	Baseline	[6][7]
Yield	Potentially higher due to water retention	Baseline	[5]


Visualizations

The following diagrams illustrate key processes and relationships in the use of ficin for cheesemaking.

Mechanism of Ficin on Casein Micelles


[Click to download full resolution via product page](#)

Caption: Enzymatic action of ficin on casein micelles leading to curd formation.

[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of ficin as a rennet substitute.

Cheesemaking Process: Ficin vs. Traditional Rennet

[Click to download full resolution via product page](#)

Caption: Comparison of key aspects between ficin and traditional rennet in cheesemaking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potential applications of ficin in the production of traditional cheeses and protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of Proteolytic Activity of *Ficus carica* in Milk Coagulation | SLU publication database (SLUpub) [publications.slu.se]
- 4. secretlands.ca [secretlands.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijagbio.com [ijagbio.com]
- 9. Optimization of the production and characterization of milk clotting enzymes by *Bacillus subtilis natto* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjsir.org [pjsir.org]
- 11. Enzymatic Assay of Ficin (EC 3.4.22.3) [sigmaaldrich.com]
- 12. enzymedevelopment.com [enzymedevelopment.com]
- 13. researchgate.net [researchgate.net]
- 14. cheesemaking.com [cheesemaking.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Ficin as a Rennet Substitute in Cheesemaking]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238727#ficine-in-cheesemaking-as-a-rennet-substitute>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com